Product packaging for Iron(3+) sulfide(Cat. No.:CAS No. 12063-27-3)

Iron(3+) sulfide

Cat. No.: B077528
CAS No.: 12063-27-3
M. Wt: 207.9 g/mol
InChI Key: KAEAMHPPLLJBKF-UHFFFAOYSA-N
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Description

Iron(3+) sulfide, with the nominal formula Fe₂S₃, is an inorganic solid of significant interest in advanced materials and geochemical research. Unlike the more common iron sulfides (e.g., FeS and FeS₂), Fe₂S₃ is a metastable phase often investigated for its unique magnetic and electronic properties, serving as a model compound for understanding metal-insulator transitions and antiferromagnetic ordering in transition metal chalcogenides. Its primary research applications include serving as a precursor in the solid-state synthesis of more complex sulfide materials and as a catalyst or catalyst precursor in hydrodesulfurization (HDS) reaction studies. In the field of electrochemistry, this compound is a candidate material for investigating sodium-ion and lithium-ion battery anodes, where its conversion reaction mechanism offers high theoretical capacity. Furthermore, it holds relevance in geochemistry as a synthetic analog to rare, sulfur-rich iron minerals, aiding in modeling geochemical processes in anoxic environments. This reagent is provided as a high-purity, finely powdered solid to ensure consistency and reproducibility in experimental protocols. It is strictly intended for laboratory research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Fe2S3 B077528 Iron(3+) sulfide CAS No. 12063-27-3

Properties

CAS No.

12063-27-3

Molecular Formula

Fe2S3

Molecular Weight

207.9 g/mol

IUPAC Name

iron(3+);trisulfide

InChI

InChI=1S/2Fe.3S/q2*+3;3*-2

InChI Key

KAEAMHPPLLJBKF-UHFFFAOYSA-N

SMILES

[S-2].[S-2].[S-2].[Fe+3].[Fe+3]

Canonical SMILES

[S-2].[S-2].[S-2].[Fe+3].[Fe+3]

Other CAS No.

12063-27-3
11126-12-8

Origin of Product

United States

Structural Elucidation and Defect Chemistry of Iron 3+ Sulfide

Investigation of Crystalline Phases and Polymorphism in Iron Sulfides

The iron-sulfur system is highly polymorphic, with at least seven recognized phases, including pyrite (B73398), marcasite, pyrrhotite (B1172379), greigite, troilite, and mackinawite. uobasrah.edu.iq Many of these, aside from the stable pyrite and pyrrhotite, are considered metastable or unstable. uobasrah.edu.iq The formation and transformation of these phases are sensitive to environmental conditions such as temperature and pH. ampp.orgvanderbilt.edu

Direct characterization of a stable, crystalline iron(3+) sulfide (B99878) (Fe2S3) is challenging due to its tendency to decompose. wikipedia.org However, the Fe³⁺ cation is a crucial component of several other well-defined iron sulfide mineral structures, most notably greigite, which possesses a cubic structure.

Greigite (Fe3S4) : This mixed-valence compound, containing both Fe²⁺ and Fe³⁺ ions, crystallizes in the cubic system with a space group of Fd-3m. wikipedia.orgnih.gov It has an inverse spinel structure, analogous to the iron oxide magnetite (Fe3O4). wikipedia.orgnih.govgeoscienceworld.org In this arrangement, the sulfide anions form a cubic close-packed lattice. wikipedia.orgwikipedia.org

Tetragonal Structures : While pure Fe2S3 is not known to form a stable tetragonal crystal, other iron sulfides do. Mackinawite (FeS), for instance, has a tetragonal layered structure. nih.govresearchgate.netampp.org Mackinawite is a key metastable precursor in the formation pathways of other iron sulfides, including greigite, and its transformations involve the oxidation of Fe²⁺ to Fe³⁺. geoscienceworld.orgresearchgate.net

The various iron sulfide phases are intricately related through complex formation and transformation pathways. Greigite, in particular, is often considered a critical intermediate.

Greigite (Fe3S4) : As a mixed-valence iron(II,III) sulfide, greigite is a ferrimagnetic mineral. wikipedia.orgwikiwand.com It is often formed as a metastable precursor to the more stable pyrite (FeS2). researchgate.net Its preservation in sediments is often linked to a limited availability of dissolved sulfide, which prevents the complete transformation to pyrite. researchgate.net Thermodynamic data suggest that greigite can be a stable phase in sedimentary environments, particularly in low potential (pe) regimes and where dissolved iron to sulfur ratios are high. ajsonline.orgajsonline.org The transformation from precursors like mackinawite to greigite involves both the oxidation of Fe²⁺ to Fe³⁺ and a rearrangement of the atomic positions. geoscienceworld.org

Pyrite (FeS2) : Pyrite is the most stable and common form of iron sulfide, featuring a cubic crystal structure. geoscienceworld.orgampp.org It contains iron formally in the Fe²⁺ state, bonded to disulfide anions (S₂)²⁻. nih.gov The formation of pyrite can proceed through greigite as an intermediate phase. rsc.orgpnas.org

Pyrrhotite (Fe₁₋ₓS) : This non-stoichiometric iron sulfide is characterized by iron deficiency within its structure, which is derived from the NiAs-type structure. ampp.orgrsc.org It is a common hydrothermal mineral and, like greigite, is ferrimagnetic. le-comptoir-geologique.com Pyrrhotite can form alongside greigite in low-sulfur environments. researchgate.net

PropertyGreigite (Fe3S4)Pyrite (FeS2)Pyrrhotite (Fe₇S₈)
Crystal System Cubic wikipedia.orgCubic ampp.orgMonoclinic/Hexagonal le-comptoir-geologique.com
Common Formula Fe²⁺Fe³⁺₂S₄ wikipedia.orgFeS₂ fishersci.caFe₁₋ₓS (x=0 to 0.2) ampp.org
Key Feature Mixed valence (Fe²⁺/Fe³⁺), Inverse Spinel Structure geoscienceworld.orgMost stable iron sulfide, contains disulfide (S₂)²⁻ ions geoscienceworld.orgnih.govNon-stoichiometric, iron-deficient ampp.org
Magnetic Property Ferrimagnetic wikiwand.comParamagnetic pnas.orgFerrimagnetic le-comptoir-geologique.com
Role Often a metastable precursor to pyrite researchgate.netrsc.orgStable end-product in many geochemical pathways geoscienceworld.orgCommon in high-temp hydrothermal deposits le-comptoir-geologique.com

Atomic-Scale Structural Analysis and Coordination Environments

The atomic arrangement within Fe(III)-containing sulfides dictates their chemical and physical properties. Greigite (Fe3S4) provides an excellent model for understanding these structural details due to its well-defined crystalline nature.

In the inverse spinel structure of greigite, the sulfur anions form a cubic close-packed (ccp) lattice. wikipedia.orgwikipedia.org The iron cations are distributed within the tetrahedral and octahedral interstitial sites created by this sulfur framework. wikipedia.orgwikipedia.org This arrangement is analogous to that of magnetite (Fe3O4), with sulfur anions taking the place of oxygen anions. pnas.org This fundamental structure of a close-packed anion lattice with cations in interstitial sites is a common theme in solid-state inorganic chemistry.

The distribution of Fe²⁺ and Fe³⁺ ions over the available interstitial sites is specific in greigite's inverse spinel structure. geoscienceworld.org

Tetrahedral Sites : These sites are occupied exclusively by Fe³⁺ cations. mpg.de In this environment, each Fe³⁺ ion is coordinated to four sulfur atoms. nih.gov

Octahedral Sites : The octahedral sites are occupied by all of the Fe²⁺ cations as well as the remaining half of the Fe³⁺ cations. geoscienceworld.orgmpg.de In this arrangement, each iron ion is coordinated to six sulfur atoms.

This specific site occupancy is a defining characteristic of the inverse spinel structure and is crucial to greigite's magnetic properties. wikiwand.com The spin magnetic moments of the Fe³⁺ centers in the tetrahedral sites are oriented oppositely to those of the iron ions in the octahedral sites, resulting in net ferrimagnetism. wikiwand.com In many iron-sulfur proteins, which serve as biological analogues, iron centers are also typically found in tetrahedral coordination environments, ligated by sulfur atoms from cysteine residues and inorganic sulfide. wikipedia.org

In the crystal lattice of iron sulfides, the sulfur atoms function as bridging ligands that link the iron centers. The connectivity of the iron-centered polyhedra (FeS₄ tetrahedra and FeS₆ octahedra) through shared sulfur atoms defines the three-dimensional structure. In biological iron-sulfur clusters, this motif is also prevalent, where inorganic sulfide ions (S²⁻) bridge multiple iron atoms. nih.govmit.edu These clusters, with common forms like [2Fe-2S] and [4Fe-4S], are typically anchored to a protein backbone by terminal cysteine ligands. nih.govnih.gov The study of these biological systems provides insight into the fundamental Fe-S bonding, which involves superexchange coupling between iron centers mediated by the bridging sulfide ligands. mit.edu In synthetic cluster chemistry, molecules with a [Fe-S-Fe] core have been created to model the active sites of enzymes like nitrogenase, highlighting the importance of low-coordinate iron centers and sulfide bridging in reactivity. d-nb.info

Non-Stoichiometry and Vacancy Distribution in Iron Sulfide Structures

Non-stoichiometry is a defining characteristic of many iron sulfide compounds, most notably in the pyrrhotite group (Fe₁₋ₓS, where x can range from 0 to 0.2). wikipedia.org This deviation from ideal stoichiometry is primarily attributed to the presence of iron vacancies within the crystal lattice rather than interstitial atoms, a consequence of the close-packing of the larger sulfur ions. wikipedia.orgtue.nl These vacancies are not always randomly scattered; they can form ordered configurations, leading to the formation of various polytypes or superstructures, such as Fe₇S₈, Fe₉S₁₀, and Fe₁₁S₁₂. wikipedia.orgnih.gov The arrangement and concentration of these iron vacancies are crucial in determining the crystallographic symmetry (monoclinic or hexagonal) and the material's magnetic and electronic properties. wikipedia.orgresearchgate.net For instance, magnetism in pyrrhotite increases with the concentration of vacancies and is absent in the stoichiometric endmember, troilite (FeS). wikipedia.org

The disorder of these vacancies is a complex phenomenon. acs.org In some structures, the vacancies are disordered, while in others, they arrange into ordered patterns within specific layers of the crystal. tue.nlrsc.org For example, in pyrrhotites like Fe₇S₈, the vacancies order into specific layers, creating different stacking sequences that distinguish polytypes like the 3C and 4C structures. tue.nl The study of these vacancy orderings is critical for understanding the thermodynamic stability and reactivity of these non-stoichiometric iron sulfides. acs.orgwhiterose.ac.uk

The presence of iron ion vacancies induces significant changes in the crystal lattice of iron sulfides. In tetragonal Fe₁₋ₓS, an increase in iron vacancies (x) causes a decrease in the a lattice parameter while elongating the c lattice parameter, leading to enhanced tetragonality. rsc.org This structural modification has profound effects on the material's physical properties, such as inducing a transition from a metallic to a semiconducting state and suppressing superconductivity. rsc.org The vacancies effectively lead to the localization of the 3d electrons of iron, which drives this metal-insulator transition. rsc.org

Similarly, in hexagonal pyrrhotites, an increase in the concentration of iron vacancies, which correlates with an increase in sulfur vapor pressure during formation, leads to a decrease in both the a and c lattice parameters. scielo.br The higher reactivity of pyrrhotite compared to pyrite in certain chemical environments is attributed to the lower stability of its crystal lattice, which is a direct result of these iron atom vacancies. arxiv.org The distribution of these vacancies can also be dynamic; for example, heating certain iron sulfides can cause a redistribution of iron ion vacancies in the basal planes of the NiAs-type crystal structure, altering the material's magnetic properties. researchgate.net

Iron sulfide nanoparticles often exhibit significant structural distortions compared to their bulk counterparts. researchgate.netkek.jp This is largely due to the high surface-to-volume ratio, where the high superficial energy results in distortions within the crystal structure. researchgate.net For instance, X-ray amorphous FeS nanoparticles are composed of disordered and curved FeS₄ tetrahedral sheets. kek.jp This curvature leads to a larger Fe-Fe atomic distance in the nanoparticles compared to the more ordered crystalline mackinawite. kek.jp

In greigite (Fe₃S₄) nanoparticles, the presence of cation vacancies is observed, particularly in smaller particles. researchgate.net Mössbauer spectroscopy data indicates that in 9 nm greigite particles, a significant fraction of iron ions are in a high-spin ferric state, which is inconsistent with a stoichiometric Fe₃S₄ formula and points to the existence of cation vacancies. researchgate.net These structural defects and distortions at the nanoscale are crucial as they can enhance the reactivity and catalytic potential of the material. mdpi.com For example, the distortion in the orthorhombic and rock-salt phases of Mn-doped SnS nanocrystals was linked to higher photoelectrochemical activity. researchgate.net

Surface Structures and Interfaces in Iron Sulfide Materials

The surface of an iron sulfide material is often chemically and structurally distinct from its bulk. The chemistry is complex, with the potential for diverse phases to form depending on environmental factors like temperature, pressure, and pH. mdpi.com The surface structure plays a pivotal role in applications such as catalysis, where it dictates the interaction with reactants. mdpi.comacs.org

Under reaction conditions, particularly in electrocatalysis, iron sulfide surfaces can undergo significant reconstruction. chinesechemsoc.org This process can involve changes in chemical composition, crystalline phase, and electronic structure. chinesechemsoc.org A common phenomenon is the formation of a new surface layer, which is often amorphous. chinesechemsoc.orgresearchgate.net For example, during the oxygen evolution reaction (OER), catalysts can be oxidized to form corresponding oxides, hydroxides, or oxyhydroxides on their surface, which then act as the true active sites. chinesechemsoc.org

Specifically, for a greigite (Fe₃S₄) electrode used for the hydrogen evolution reaction (HER), in-situ analysis revealed that iron-sulfur bonds at the surface were replaced by iron-oxygen units. acs.orgwhiterose.ac.ukcardiff.ac.uk This led to the formation of an amorphous layer, identified as iron hydroxide (B78521) (goethite), on top of the crystalline greigite core. acs.orgwhiterose.ac.uk Similarly, studies on other catalysts have shown that oxidative potentials induce surface restructuring, resulting in an amorphous shell over a crystalline core. acs.org High-resolution transmission electron microscopy (HRTEM) has confirmed the presence of these amorphous layers, which can be several nanometers thick, surrounding a crystalline core after electrochemical cycling. acs.org

Surface defects, such as atomic vacancies, are critical to the functionality of iron sulfide materials, often serving as the primary active sites for catalysis. scielo.brmdpi.com Sulfur vacancies on iron sulfide surfaces are particularly important. mdpi.comresearchgate.net Density Functional Theory (DFT) calculations have shown that exposed Fe sites created by sulfur vacancies on the FeS (001) surface act as highly active centers for the adsorption and activation of molecules like CO₂. mdpi.com The adsorption energy of CO₂ is significantly stronger on a sulfur-deficient surface compared to a perfect, stoichiometric surface. mdpi.com

The presence of sulfur vacancies greatly promotes the dissociation of molecules like H₂S by intensely reducing the energy barrier for the process. acs.org The density of these sulfur vacancies can be controlled, for instance, by heat-treatment under an H₂ atmosphere, and their concentration correlates directly with the catalytic activity in reactions like naphthalene (B1677914) hydrogenation. researchgate.net These vacancy sites are often more efficient active sites than the Fe-deficient structures traditionally considered active. researchgate.net Beyond vacancies, the density of specific chemical moieties, such as disulfide (S₂²⁻) groups at the surface, can also determine catalytic activity, with a higher density leading to enhanced performance in the HER. mdpi.com

Core-shell architectures are frequently engineered in iron sulfide composite materials to enhance their properties for various applications, including environmental remediation and energy storage. acs.orgacs.orgmdpi.com These structures typically consist of a core made of one material (e.g., zero-valent iron) and a shell of another (e.g., amorphous iron sulfide). acs.org

Several examples highlight the versatility of this approach:

Fe/FeS Core-Shell Nanoparticles: Treating zero-valent iron nanoparticles (nZVI) with sulfide creates a core-shell structure with a metallic iron core and an amorphous iron sulfide shell. acs.org The thickness of this shell can be controlled and optimized to significantly enhance the removal of contaminants like trichloroethylene. acs.org Similarly, the controlled sulfidation of larger iron nanoparticles can yield well-defined crystalline iron cores with amorphous iron sulfide shells, which retain ferromagnetic character. researchgate.netresearchgate.net

Greigite-Hydroxide Core-Shell Structures: Under electrochemical conditions, greigite (Fe₃S₄) nanoparticles can transform at the surface to form a core-shell material composed of a crystalline Fe₃S₄ core and an amorphous iron hydroxide shell. acs.orgwhiterose.ac.uk This reconstruction is driven by local pH changes at the electrode surface. whiterose.ac.ukcardiff.ac.uk

Iron Sulfide-Carbon Core-Shell Composites: Metal-organic frameworks can be used as templates to synthesize C@Fe₇S₈ core-shell nanorods. acs.org In these composites, an iron sulfide core is encapsulated by a porous carbon shell, which improves electrical conductivity and provides structural stability, buffering the volume expansion during cycling in batteries. acs.orgmdpi.com This design leads to high lithium-ion storage capacity and excellent rate retention. acs.org

These core-shell structures effectively combine the properties of different materials, creating synergistic effects that lead to superior performance. mdpi.com

Electronic Structure and Bonding in Iron 3+ Sulfide Systems

Quantum Chemical Investigations of Electronic Configuration

Computational chemistry provides powerful tools to unravel the complex electronic structures of iron-sulfur clusters. Methods ranging from Density Functional Theory (DFT) to high-level ab initio calculations are employed to model these systems.

Density Functional Theory (DFT) has become a central method for investigating the electronic and geometric structures of iron-sulfur clusters. researchgate.netmit.edu These studies are crucial for understanding the relationship between the cluster's structure and its function, such as its redox potential.

The accuracy of DFT calculations for iron-sulfur clusters is highly dependent on the chosen functional and basis set. researchgate.netnih.gov Research has shown that hybrid functionals, which incorporate a percentage of Hartree-Fock (HF) exchange, often provide the most reliable results. For instance, a hybrid functional with 5% HF exchange has been found to yield geometries and atomic spin densities for a [4Fe-4S] cluster that are in reasonable agreement with experimental data. researchgate.netnih.gov Similarly, functionals like B3LYP, PBE0, and TPSSh have demonstrated high accuracy in calculating the redox potentials of synthetic [Fe4S4(SC(CH3)3)4] clusters. researchgate.net The choice of basis set is also critical, with triple-zeta level basis sets that include polarization and diffuse functions being necessary for accurate results. researchgate.netnih.gov

DFT calculations have been successfully applied to various iron-sulfur clusters, including [2Fe-2S] and [4Fe-4S] systems. nih.govmdpi.comchemrxiv.org For [2Fe-2S] ferredoxin, DFT studies have examined how factors like hydrogen bonds can influence the redox potential by stabilizing the reduced state. mdpi.com In the case of cubane-type [4Fe-4S]2+ and [4Fe-4S]3+ clusters, DFT has been used to investigate the geometries of various spin states, identifying the most stable configurations. chemrxiv.org

A key aspect of these systems is the Fe-S covalency, which is an important metric in DFT calculations. researchgate.net The degree of covalency influences the electronic structure and has been shown to be reasonably described by hybrid functionals. researchgate.net

Table 1: Performance of Selected Density Functionals for Iron-Sulfur Clusters

Functional Type Key Finding Reference
Hybrid Functional (5% HF) Hybrid Good agreement for geometry and atomic spin densities of [4Fe-4S] clusters. researchgate.netnih.gov
B3LYP Hybrid High accuracy for redox potentials of [Fe4S4] clusters. researchgate.net
PBE0 Hybrid High accuracy for redox potentials of [Fe4S4] clusters. researchgate.net
TPSSh Hybrid High accuracy for redox potentials of [Fe4S4] clusters; accurate for describing electronic structure. researchgate.net
r2SCAN Meta-GGA Accurate for describing the electronic structure of iron-sulfur clusters. researchgate.net
B97-D3 Hybrid Accurate for describing the electronic structure of iron-sulfur clusters. researchgate.net

This table summarizes the performance of various density functionals in studying iron-sulfur clusters, as reported in the literature.

While DFT is a widely used tool, ab initio and multi-reference methods offer a different and often more rigorous approach to understanding the electronic structure of iron-sulfur clusters, which are known for their complex, open-shell nature. nih.govacs.org Standard ab initio quantum chemistry methods that start from a spin-restricted picture are often poorly suited for these high-spin transition metal centers. rutgers.eduresearchgate.net

The electronic structure of these clusters is inherently complex, making a "bottom-up" analytical approach, starting with mononuclear FeS systems, a reasonable strategy. acs.org Modern wave function-based ab initio methods have been used to study mononuclear FeS molecules in their oxidized and reduced forms, providing detailed analysis of their electronic spectra and wave functions. acs.org

For polynuclear clusters, the presence of multiple open-shell transition metal centers often leads to a multireference character, meaning that a single electronic configuration is insufficient to describe the system accurately. nih.govacs.org In these cases, advanced methods are required. The ab initio density matrix renormalization group (DMRG) algorithm has emerged as a powerful tool to handle the qualitative multireference behavior of these systems. nih.govacs.orgarxiv.org DMRG has provided new insights into the electronic structure of clusters like the P-cluster in nitrogenase, revealing a manifold of low-energy electronic states. nih.govacs.org

Composite methods that combine the strengths of different techniques are also being developed. nih.govarxiv.org For example, a combination of coupled-cluster theory and DMRG can be used to accurately determine the relative energies of different protonation states in a dimeric iron-sulfur model. nih.govarxiv.org Such studies have highlighted that achieving accurate results requires the use of large basis sets and a proper treatment of both multireference and relativistic effects. nih.govarxiv.org

Broken-symmetry density functional theory (BS-DFT) is a widely employed computational approach for studying the electronic structures of spin-coupled systems like iron-sulfur clusters. mit.edurutgers.eduresearchgate.net This method is particularly well-suited for systems with antiferromagnetic coupling, where the spins on adjacent metal centers are anti-aligned. mit.edu

The BS-DFT method allows for the calculation of the Heisenberg exchange coupling constant, J, which quantifies the magnetic interaction between paramagnetic centers. researchgate.net This is typically done by calculating the energy difference between the high-spin state and the broken-symmetry state. researchgate.net A positive J value indicates antiferromagnetic coupling, which is characteristic of many iron-sulfur clusters. mit.edu

In addition to spin coupling, spin-dependent electron delocalization is a critical feature in many polynuclear and some dinuclear iron-sulfur complexes. researchgate.net The BS-DFT framework can be used to explore this phenomenon. researchgate.net For mixed-valence systems, such as a dimer containing Fe(II) and Fe(III), the BS-DFT approach can calculate a single broken-symmetry state with localized oxidation states. nih.govacs.org

The methodology has proven valuable in providing reliable geometries, energies, and redox potentials for these complex systems. researchgate.net The strong correlation observed between experimental data and BS-DFT calculations for systems like the FeMoco cluster suggests that the calculated broken-symmetry states are reasonable approximations of the true electronic states. nih.gov

Table 2: Key Concepts in Broken-Symmetry DFT for Iron-Sulfur Clusters

Concept Description Significance Reference
Broken-Symmetry State A state with mixed spin symmetry and lowered spatial symmetry, used to model antiferromagnetic coupling. Allows for the calculation of spin coupling parameters and provides a computationally practical approach for these systems. researchgate.net
Heisenberg Coupling Constant (J) A parameter that quantifies the strength of the magnetic interaction between spin centers. Determines whether the coupling is ferromagnetic (spins align) or antiferromagnetic (spins anti-align). mit.eduresearchgate.net
Spin-Dependent Delocalization Electron hopping between iron centers of differing valence, which is dependent on the spin state. An important factor influencing the electronic structure and properties of mixed-valence iron-sulfur clusters. mit.eduresearchgate.net

This table outlines fundamental concepts of the Broken-Symmetry DFT approach as applied to the study of iron-sulfur clusters.

Electronic State Analysis of Iron Centers

The reactivity and physical properties of iron-sulfur clusters are directly tied to the electronic states of the constituent iron atoms. This includes their oxidation states and the distribution of spin density across the cluster.

Iron in biological iron-sulfur clusters predominantly exists in the +2 (ferrous) and +3 (ferric) oxidation states. quora.comdocbrown.info However, the delocalization of electrons between iron centers can lead to fractional or "mixed-valence" states, commonly denoted as Fe2.5+. arxiv.orgresearchgate.netbiorxiv.org

[2Fe-2S] Clusters: In their oxidized form, these clusters typically contain two Fe3+ ions. Upon reduction, they accommodate one Fe3+ and one Fe2+ ion. wikipedia.org

[3Fe-4S] Clusters: These can exist in various formal oxidation states, ranging from an all-Fe3+ form to an all-Fe2+ form. wikipedia.org

[4Fe-4S] Clusters: These cubane-type clusters exhibit a rich variety of oxidation state combinations. For example, high-potential iron-sulfur proteins (HiPIPs) shuttle between a [2Fe3+, 2Fe2+] state and a [3Fe3+, Fe2+] state. wikipedia.org In bacterial ferredoxins, the redox couple involves [Fe3+, 3Fe2+] and [2Fe3+, 2Fe2+] states. wikipedia.org The all-ferrous [4Fe4S]0 state has also been identified in proteins like nitrogenase. biorxiv.org

The concept of mixed-valence pairs, such as an Fe2.5+-Fe2.5+ pair, arises from the delocalization of an electron over two iron centers. arxiv.org This delocalization is a key feature of the electronic structure. biorxiv.org Recent research has even suggested that under certain conditions, such as CO binding to a synthetic [Fe4S4] cluster, low-valent Fe1+ centers can be generated through intracluster electron transfer. researchgate.net This highlights the potential for a wider range of electronic configurations than traditionally thought. researchgate.net

Spin polarization and spin coupling are defining characteristics of iron-sulfur clusters. rutgers.eduresearchgate.net The iron centers in these clusters are typically high-spin. A ferric ion (Fe3+) has five d-electrons, resulting in a spin of S=5/2, while a ferrous ion (Fe2+) has six d-electrons and a spin of S=2. mdpi.combiorxiv.org

The distribution of spin density across the cluster provides a detailed picture of the electronic configuration. mdpi.com DFT calculations are frequently used to determine the atomic spin densities on the iron and sulfur atoms. mdpi.com In the oxidized state of a [2Fe-2S] cluster, for example, the spin densities on the two Fe(III) ions are similar. mdpi.com However, in the reduced state, which contains one Fe(II) and one Fe(III), the spin density on the iron center that has been reduced to Fe(II) significantly decreases. mdpi.com This change in spin density distribution upon reduction is a clear indicator of the localization of the added electron.

In [4Fe-4S] clusters, a common model describes the spin coupling as two antiferromagnetically coupled pairs. biorxiv.org When ferric and ferrous ions are present, electron delocalization can occur within these pairs, leading to the formation of mixed-valence layers of Fe2.5+. biorxiv.org

Interplay of Electronic Structure with Redox Potentials and Reactivity

The reactivity and redox potentials of iron(3+) sulfide (B99878) systems are a direct consequence of their underlying electronic structure. In complex iron-sulfur clusters, which serve as models for understanding simpler iron sulfides, the formal oxidation states of iron can vary, leading to a wide range of observable redox potentials from approximately -600 mV to +460 mV. wikipedia.orgcurrentseparations.com These variations are not solely due to the iron and sulfur atoms themselves but are heavily modulated by their immediate chemical environment. currentseparations.com

A key feature in many iron-sulfur systems, particularly those containing a mix of Fe(II) and Fe(III) ions like the mineral greigite, is electron delocalization. wikipedia.orgnih.gov This phenomenon, also termed "double-exchange," involves the hopping of electrons between adjacent iron sites. nih.govmit.edu This delocalization is not just a theoretical concept; it has been observed spectroscopically and is considered a class III interaction in the Robin-Day classification scheme for mixed-valence compounds, indicating that the delocalized electrons are shared between iron centers. nih.gov

The extent of this delocalization has profound effects on reactivity. It can facilitate intracluster electron transfer, which is a mechanism for generating highly reactive electronic states, such as low-valent Fe(1.5)+ or even Fe(1)+ centers, without needing to access extremely negative redox potentials. osti.govresearchgate.net This enhanced electronic communication within the cluster lowers the energy barrier for electron transfer processes, thereby increasing reactivity. wikipedia.org Furthermore, this delocalization can promote charge transfer from adsorbed molecules to the iron-sulfur system.

The local environment surrounding the iron-sulfur core is a major factor in tuning its redox potential. currentseparations.com This includes the coordinating ligands and the presence of hydrogen bonds.

Ligand Environment: The type of atoms or molecules bonded directly to the iron centers (ligands) has a profound effect on the cluster's redox potential. nih.gov For instance, in biological iron-sulfur proteins, replacing the common cysteinyl sulfur ligands with two more-neutral imidazolyl groups from histidine residues can increase the redox potential by approximately 100 mV. nih.gov Beyond the identity of the ligands, their specific geometric conformation can also significantly influence the redox potential by about 100 mV, a factor that has been identified as a distinct tuning mechanism from hydrogen bonding. nih.gov

Hydrogen Bonding: Hydrogen bonding plays a critical role in modulating the redox properties of iron-sulfur systems. wikipedia.org In general, an increased level of hydrogen bonding to the sulfur atoms of the cluster stabilizes the reduced form, making the cluster more difficult to oxidize and thus increasing the reduction potential. nih.gov This effect is attributed to competition between the hydrogen bond and the sulfur-to-iron charge transfer, which increases the negative charge on the sulfur ligands. nih.gov Studies have shown that a single hydrogen bond can shift the ionization potential by 0.31–0.33 eV. mdpi.com The number of hydrogen bonds is a key differentiator between high-potential iron-sulfur proteins (HiPIPs), which have fewer H-bonds, and ferredoxins, which have more. mdpi.com

Table 1: Factors Influencing Redox Potential in Iron-Sulfur Systems

Influencing FactorMechanismEffect on Redox PotentialExample
Ligand IdentityChanges the electron-donating/withdrawing nature of the coordination sphere.More neutral ligands (e.g., histidine) increase the potential compared to anionic ligands (e.g., cysteine). nih.govRieske proteins vs. Ferredoxins nih.gov
Ligand ConformationAlters the geometry and orbital overlap between iron and sulfur.Can tune potential by ~100 mV. nih.govDifferences observed between Ferredoxin and HiPIP models nih.gov
Hydrogen BondingStabilizes the reduced state of the cluster via electrostatic interactions. nih.govIncreased H-bonding raises the redox potential. nih.govmdpi.comHiPIPs (fewer H-bonds, higher potential) vs. Ferredoxins (more H-bonds, lower potential) mdpi.com
Electron DelocalizationLowers the inner-sphere reorganization energy for electron transfer. wikipedia.orgFacilitates redox reactions and enables access to different reactive states. osti.govresearchgate.netMixed-valence clusters like [Fe4S4]+ nih.gov

The band gap is a crucial electronic property of a semiconductor, representing the energy required to excite an electron from the valence band to the conduction band. For iron sulfide materials, the band gap can be determined from optical absorption data by creating a Tauc plot and extrapolating the linear portion of the curve. researchgate.netcharusat.edu.in The band gap of iron sulfide is not fixed and can be tuned through several methods.

Research has demonstrated that the band gap of electrochemically deposited iron sulfide films can be controlled by altering the deposition time and temperature. researchgate.net Films deposited at different temperatures (from 35 °C to 55 °C) yielded band gaps ranging from 2.98 eV down to 2.30 eV, with the band gap generally decreasing as the deposition temperature increased. researchgate.net Similarly, varying the deposition time for FeS films resulted in band gaps between 2.12 eV and 1.58 eV. ajol.info This tunability is often linked to changes in the material's crystallinity and particle size.

Another method for tuning the electronic properties is by doping. Incorporating elements like Magnesium (Mg) or Zinc (Zn) into an iron sulfide (like FeS₂) crystal structure can control the forbidden band width. google.com This allows for the manufacturing of iron sulfide-based semiconductors with desired electronic characteristics for specific applications. google.com

Table 2: Examples of Band Gap Tuning in Iron Sulfide Materials

Material SystemTuning MethodObserved Band Gap Range (eV)Reference
FeS Thin FilmVarying Deposition Temperature (35-55 °C)2.30 - 2.98 researchgate.net
FeS Thin FilmVarying Deposition Time1.58 - 2.12 ajol.info
FeS₂Doping with Zn or MgTunable from base of ~0.95 eV google.com

Frontier Molecular Orbital Analysis and Chemical Bonding Characteristics

The chemical bonding in iron(3+) sulfide (Fe₂S₃) is primarily ionic, consisting of Fe³⁺ and S²⁻ ions held together by electrostatic attraction in a crystal lattice. wikipedia.org However, the Fe-S bond also exhibits significant covalent character. nih.gov This covalency is a fundamental feature for understanding the electronic properties and reactivity of iron-sulfur systems. nih.gov

The frontier orbital approach conceptualizes chemical interactions in terms of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org In iron-sulfur systems, the electronic structure is complex. Each Fe(III) ion is in a high-spin state with five unpaired electrons, and these spins are coupled antiferromagnetically in polynuclear clusters. acs.org This results in a complicated set of molecular orbitals.

Theoretical methods, particularly Density Functional Theory (DFT), are employed to calculate and analyze these frontier orbitals. researchgate.netresearchgate.net Such analyses show that the properties of the HOMO and LUMO influence kinetic stability, electrical properties, and chemical reactivity. researchgate.net The covalent nature of the Fe-S bond arises from the mixing of iron 3d and sulfur 3p orbitals. wikipedia.org The degree of this mixing, or covalency, can be quantified by various population analysis methods and is crucial for accurately describing the electronic structure and, consequently, the reactivity of the cluster. nih.gov


Advanced Characterization Methodologies for Iron 3+ Sulfide Research

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction (XRD) stands as a fundamental technique for the characterization of crystalline materials like iron sulfides. arizona.edu It provides detailed information about the long-range atomic order, allowing for the identification of specific crystalline phases and the determination of their structural parameters. arizona.eduucl.ac.uk By analyzing the diffraction pattern produced when a sample is irradiated with X-rays, researchers can obtain a unique fingerprint of the material's crystal structure. arizona.edu

Powder and Single-Crystal X-ray Diffraction for Phase Identification and Structure Refinement

Powder X-ray diffraction (p-XRD) is a primary method for identifying the various crystalline phases of iron sulfide (B99878). nih.govnih.gov An experimental diffraction pattern is compared against extensive databases, such as the International Centre for Diffraction Data (ICDD), to identify the phases present in a sample. nih.govresearchgate.net This technique has been successfully used to distinguish between different iron sulfide polymorphs, including troilite (FeS), pyrrhotite (B1172379) (Fe₁₋ₓS), greigite (Fe₃S₄), and pyrite (B73398) (FeS₂). nih.govnih.govgeochemsoc.org For instance, p-XRD patterns can confirm the synthesis of hexagonal troilite or pyrrhotite phases from the pyrolysis of iron(III) xanthate precursors. nih.gov

Beyond phase identification, XRD data is crucial for structure refinement. nih.gov Rietveld refinement is a powerful analytical method applied to powder diffraction data to refine the crystal structure parameters, such as lattice parameters, atomic positions, and site occupancy factors. ucl.ac.uknih.gov This refinement optimizes the fit between the observed experimental diffraction pattern and a calculated theoretical model, providing a highly detailed description of the crystal structure. nih.gov

Single-crystal X-ray diffraction offers even greater precision in structure determination. While obtaining suitable single crystals of some iron sulfide phases can be challenging, the technique provides unambiguous determination of the crystal structure, including bond lengths and angles. nih.gov For example, single-crystal X-ray structures of iron(III) xanthate precursors have been determined, revealing a distorted octahedral environment where the iron ion is coordinated to six sulfur atoms. nih.gov

Below is a table summarizing the crystallographic data for common iron sulfide phases identified using XRD.

PhaseFormulaCrystal SystemSpace GroupICDD Reference Code
Troilite FeSHexagonalP-62c01-075-2165
Pyrrhotite Fe₁₋ₓSHexagonalP6₃/mmc00-022-1120
Greigite Fe₃S₄CubicFd-3mN/A
Pyrite FeS₂CubicPa-3N/A
Mackinawite FeSTetragonalP4/nmmN/A

Note: Specific ICDD codes and space groups can vary depending on the specific polytype and stoichiometry.

In Situ XRD for Structural Changes Under Operando Conditions

In situ XRD allows for the real-time monitoring of crystallographic changes in a material under actual reaction conditions (operando). ucl.ac.ukresearchgate.net This is particularly valuable for studying dynamic processes such as phase transformations, catalytic reactions, and battery cycling. ucl.ac.ukspringernature.com By collecting diffraction patterns as a function of time, temperature, or reaction environment, researchers can observe the formation of intermediate phases and understand the mechanisms of structural evolution. dicp.ac.cnresearchgate.net

For example, in situ XRD studies have been instrumental in tracking the transformation pathways of iron sulfides. It has been shown that under acidic conditions, the transformation rate of iron sulfides is enhanced compared to neutral or alkaline environments. springernature.com In catalytic research, in situ XRD can reveal how the structure of an iron-based catalyst changes during a reaction, such as the transformation of hematite (B75146) (Fe₂O₃) to magnetite (Fe₃O₄) and then to iron carbides (FeCₓ) under a CO atmosphere. dicp.ac.cn This technique is critical because post-reaction (ex situ) analysis may not accurately represent the state of the material under operating conditions, as some structural changes might be reversible or surface-limited and thus not detectable by bulk-sensitive ex situ methods. ntnu.no

Advanced Spectroscopic Techniques

While XRD provides information on long-range crystalline order, a deeper understanding of the local atomic and electronic structure of iron(3+) sulfide requires the application of advanced spectroscopic techniques.

Mössbauer Spectroscopy for Iron Oxidation States and Magnetic Interactions

⁵⁷Fe Mössbauer spectroscopy is a highly sensitive nuclear technique that provides detailed information about the local environment of iron atoms. nih.gov It can precisely determine the oxidation state (e.g., Fe²⁺, Fe³⁺), spin state (high-spin or low-spin), and coordination chemistry of iron in a sample. nih.govresearchgate.net The technique measures the subtle shifts and splittings in the energy levels of the ⁵⁷Fe nucleus caused by its interaction with the surrounding electronic and magnetic environment. wpmucdn.com

Key parameters obtained from Mössbauer spectra include the isomer shift (δ), quadrupole splitting (ΔEᵩ), and magnetic hyperfine field (H).

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the nucleus and is directly related to the oxidation state of the iron. For example, the isomer shift of 0.56 mm/s observed for synthesized Fe₂S₃ nanoparticles is consistent with the value expected for trivalent iron (Fe³⁺). dicp.ac.cn

Quadrupole Splitting (ΔEᵩ): This arises from the interaction of the nuclear quadrupole moment with a non-spherical local electric field gradient, providing information about the symmetry of the iron site. wpmucdn.com

Magnetic Hyperfine Field (H): In magnetically ordered materials, the interaction between the nuclear spin and the internal magnetic field splits the spectrum into a sextet, from which the strength of the magnetic field at the nucleus can be determined. researchgate.netdicp.ac.cn

Mössbauer spectroscopy has been used to characterize various iron sulfides. researchgate.net For instance, spectra of synthesized Fe₂S₃ particles showed a paramagnetic doublet at room temperature, which transformed into a magnetically split spectrum at low temperatures (6 K), indicating a transition to a magnetically ordered state. dicp.ac.cn This technique allows for the quantitative analysis of different iron species within a sample, making it invaluable when used in conjunction with other methods like EPR. nih.gov

The following table presents typical Mössbauer parameters for different iron sulfide minerals at room temperature.

MineralFormulaIsomer Shift (δ) (mm/s)*Quadrupole Splitting (ΔEᵩ) (mm/s)Magnetic State (at RT)
Pyrite FeS₂~0.31~0.61Paramagnetic
Marcasite FeS₂~0.28~0.50Paramagnetic
Pyrrhotite Fe₁₋ₓS~0.6-0.8VariesMagnetic
Greigite Fe₃S₄VariesVariesMagnetic
Mackinawite FeS~0.27~0.00Magnetic

*Isomer shifts are relative to metallic iron.Source: researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species and Electronic Configuration

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons (paramagnetic species). unipg.it Since many iron-sulfur clusters contain iron in oxidation states that result in a non-zero total electron spin (S > 0), EPR is a powerful tool for their characterization. nih.govspringernature.com The technique can discriminate between different redox states of an iron center, as only the paramagnetic states are EPR-active. springernature.com

An EPR spectrum provides the characteristic g-values of a paramagnetic center, which act as a fingerprint of its electronic structure. nih.gov The g-tensor components depend on the electronic structure, electron spin interactions, and the orientation of the species within the applied magnetic field. nih.gov This information helps in identifying the specific type of iron-sulfur cluster and its oxidation state. nih.gov For example, different iron-sulfur clusters, such as [2Fe-2S]⁺, [3Fe-4S]⁺, and [4Fe-4S]¹⁺/³⁺, have distinct EPR signatures that allow them to be identified and studied in complex biological and chemical systems. nih.gov Advanced EPR techniques like Electron Nuclear Double Resonance (ENDOR) can provide further details about the interactions between the unpaired electron and nearby magnetic nuclei, offering insights into the complete electronic configuration and ligand coordination. nih.govdu.ac.in

X-ray Absorption Spectroscopy (XAS), including EXAFS and XANES for Local Atomic Structure and Oxidation States

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the local atomic structure and electronic state of a specific element within a material, regardless of whether the material is crystalline or amorphous. acs.orgmdpi.com An XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). acs.org

X-ray Absorption Near Edge Structure (XANES): The XANES region, which includes the absorption edge and features just above it, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. acs.org The energy position of the absorption edge shifts to higher energies with an increasing oxidation state. ramartipublishers.comresearchgate.net By comparing the XANES spectrum of a sample to those of well-characterized reference compounds, the average oxidation state of the iron can be determined. ramartipublishers.comcore.ac.uk For instance, XANES has been used to show that during the electrochemical reduction of greigite (Fe₃S₄), iron-sulfur bonds are replaced by iron-oxygen bonds, indicating a change in the local chemical environment. ucl.ac.uk

UV-Visible Diffuse Reflectance Spectroscopy (DRS) for Optical Properties and Bandgap

UV-Visible Diffuse Reflectance Spectroscopy (DRS) is a pivotal technique for investigating the optical properties of powdered or opaque solid materials like this compound. Unlike transmission spectroscopy, which measures the light that passes through a sample, DRS measures the light that is diffusely scattered from the sample surface. mpg.depan.olsztyn.pl This method is particularly advantageous for semiconductor materials as it allows for the determination of their band gap energy (Eg), a fundamental parameter that dictates their electronic and optical behavior. nih.govresearchgate.net

For powdered samples, the collected diffuse reflectance data can be transformed using the Kubelka-Munk theory. youtube.comajsonline.orgresearchgate.net The Kubelka-Munk function, F(R), relates the reflectance (R) to the absorption coefficient (k) and the scattering coefficient (s). ajsonline.org By plotting a modified form of the Kubelka-Munk function against photon energy (hν), the band gap of the material can be extrapolated. youtube.comajsonline.org

Research on chemically deposited this compound (Fe₂S₃) films has revealed significant optical absorption. These films have shown average transmittance values between approximately 20.1% and 30.1% within the wavelength range of 270–800 nm. researchgate.net Analysis of DRS data for Fe₂S₃ has indicated the presence of both direct and indirect band gaps. Reported values for the direct band gap are in the range of 1.85–2.42 eV, while indirect band gaps have been measured between 0.5–1.2 eV. researchgate.net Other studies have reported a band gap energy of 1.95 eV for Fe₂S₃. rutgers.edu The band gap can be influenced by factors such as particle size; for instance, Fe₂S₃ nanoparticles supported on clinoptilolite have been observed to exhibit higher band gap energies than their unsupported counterparts due to quantum confinement effects. rutgers.edu In contrast, complex hybrid iron sulfide materials containing Fe(III) within a unique 2D [Fe₁₆S₂₀]⁴⁻ layer have been found to be low band gap semiconductors, with estimated optical band gaps around 0.6–0.8 eV. irjmets.com

Table 1: Reported Optical Band Gap Energies for this compound and Related Materials

Material Band Gap Type Reported Band Gap (eV) Source(s)
This compound (Fe₂S₃) Film Direct ~1.85 - 2.42 researchgate.net
This compound (Fe₂S₃) Film Indirect ~0.5 - 1.2 researchgate.net
This compound (Fe₂S₃) Not Specified 1.95 rutgers.edu
Hybrid Ferric Sulfide Layer Not Specified ~0.6 - 0.8 irjmets.com

Raman Spectroscopy for Vibrational Modes and Structural Characterization

Raman spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a molecule or crystal lattice, providing a detailed fingerprint of its structure and bonding. researchgate.net In the study of iron-sulfur systems, resonance Raman (RR) spectroscopy is particularly informative. RR spectroscopy is sensitive to the type of iron-sulfur cluster, its structure, and its symmetry. irjmets.com

The Raman spectra of iron-sulfur compounds allow for the distinction between different types of Fe-S vibrations. irjmets.com Key vibrational modes include:

Bridging Fe-S modes: These vibrations involve the sulfur atoms that bridge two iron centers and typically appear at higher energies, in the range of 315–425 cm⁻¹. irjmets.com

Terminal Fe-S modes: These involve sulfur atoms (often from cysteine ligands in proteins) bonded to a single iron atom and are found at lower energies, from 290–360 cm⁻¹. irjmets.com

For instance, in ferric iron-sulfur clusters, a characteristic predominant mode can be observed around 290 cm⁻¹. irjmets.com The specific frequencies are sensitive to the local environment and coordination. For example, the thermal transformation of some sulfide minerals can be monitored by the appearance of new Raman peaks; chalcopyrite, upon heating, can show new peaks at approximately 216 cm⁻¹ and 278 cm⁻¹, indicative of the formation of FeS. mdpi.com The technique is also capable of identifying different iron sulfide minerals, such as pyrite (FeS₂), based on their characteristic Raman spectra. researchgate.net In studies of aldehyde oxidoreductase, which contains iron-sulfur centers, RR spectra indicated that all iron atoms were organized in [2Fe-2S] type centers with cysteine ligation. rutgers.edu

Table 2: Typical Raman Frequencies for Vibrational Modes in Iron-Sulfur Systems

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Source(s)
Bridging Fe-S Stretch 315 - 425 irjmets.com
Terminal Fe-S Stretch 290 - 360 irjmets.com
Predominant Ferric Cluster Mode ~290 irjmets.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Structure Insights

Paramagnetic Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for investigating the electronic structure of paramagnetic materials like this compound and related iron-sulfur clusters. nih.govcore.ac.uk The presence of unpaired electrons in the paramagnetic center dramatically influences the NMR parameters of nearby nuclei, providing a wealth of information that is not accessible for diamagnetic substances. ajsonline.org

The hyperfine interaction between the electron spin of the paramagnetic iron center and the nuclear spins of surrounding atoms is the key to these insights. This interaction has two main components: the contact shift and the pseudocontact shift. nih.gov In iron-sulfur proteins, the contact shift, which arises from the delocalization of unpaired electron spin density onto the atoms of the coordinating ligands, is the dominant contributor to the observed hyperfine shifts. nih.govajsonline.org

By analyzing the hyperfine shifts, their temperature dependence, and the nuclear relaxation rates, researchers can:

Characterize the electronic structure: The pattern of hyperfine shifts provides a fingerprint of the magnetic coupling and electronic configuration of the Fe-S cluster. nih.govcore.ac.uk

Determine oxidation states: The NMR spectrum is highly sensitive to the oxidation state of the iron-sulfur cluster (e.g., [2Fe-2S]²⁺ vs. [2Fe-2S]⁺), allowing for the study of redox processes. ajsonline.orgcore.ac.uk

Probe magnetic coupling: It allows for the analysis of the magnetic coupling patterns between iron ions within a cluster. nih.govmdpi.com

Paramagnetic relaxation enhancement, which is the increased relaxation rate of nuclei due to the nearby paramagnetic center, is also a valuable source of information. This effect is strongly dependent on the distance between the nucleus and the iron ion (proportional to r⁻⁶), making it a useful probe of geometry around the metal center. nih.gov

Photoelectron Spectroscopy (PES) for Electronic Structure and Binding Energies

Photoelectron Spectroscopy (PES), including X-ray Photoelectron Spectroscopy (XPS), is an essential surface-sensitive technique for directly probing the electronic structure and elemental composition of materials. mpg.de It operates on the principle of the photoelectric effect, where irradiating a material with photons of sufficient energy causes the ejection of core and valence electrons. By measuring the kinetic energy of these photoelectrons, their binding energies can be determined, providing direct information about the electronic states within the material. mpg.de

In the context of this compound, PES is used to:

Determine oxidation states: The binding energy of core-level electrons is sensitive to the chemical environment and oxidation state of the atom. For iron sulfides, the Fe 2p spectrum can be used to distinguish between Fe(II) and Fe(III) states. frontiersin.org Similarly, the S 2p binding energy has been shown to correlate linearly with the oxidation state of [Fe₄S₄]ⁿ⁺ clusters, increasing by about 0.32 eV for each additional positive charge. oregonstate.edu

Analyze electronic structure: Valence band PES spectra reveal the structure of the occupied electronic states. In iron phosphorus trisulfide (FePS₃), PES studies have shown that the top of the valence band is formed by hybrid Fe-S electronic states. mpg.de

Measure electron binding energies: Gas-phase PES has been used to measure the electron detachment energies of iron-sulfur clusters, providing fundamental data on their electronic properties without environmental perturbations. mpg.deuni-hannover.de

For instance, XPS analysis of poorly crystalline iron sulfides has shown that the Fe 2p₃/₂ spectrum can be fitted with both Fe(II) and Fe(III) components, confirming the presence of ferric iron coordinated with sulfur. frontiersin.org The interpretation of Fe 2p spectra can be complex due to multiplet splitting in high-spin iron compounds, which is characteristic of Fe(III).

Table 3: Representative Binding Energy Data for Iron-Sulfur Systems from PES/XPS

Spectral Region Observation Significance Source(s)
Fe 2p Can be fitted with Fe(II) and Fe(III) components. Confirms presence of mixed valence states. frontiersin.org
Fe 2p Complex multiplet splitting. Characteristic of high-spin Fe(III).
S 2p Binding energy scales linearly with cluster charge. Provides a reliable indicator of the core valence state. oregonstate.edu

Microscopic and Morphological Analyses

Understanding the physical form of this compound, from its macroscopic surface features down to its atomic arrangement, is critical for linking its structure to its properties. Electron microscopy techniques are indispensable for these multi-scale investigations.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a foundational technique for characterizing the surface topography and morphology of materials at the micro- and nanoscale. An electron beam is scanned across the sample's surface, and the resulting interactions generate signals, primarily secondary electrons, which are used to form a high-resolution image of the surface.

SEM analysis of iron sulfides provides crucial information about particle size, shape, and aggregation. Studies on poorly crystalline iron sulfides, which can contain Fe(III), have revealed a "platy" habit, with individual particles measuring 100 to 300 nm in diameter. frontiersin.org These primary particles often form larger, spherical aggregates that are 1 to 2 µm in diameter. frontiersin.org SEM has also been used to visualize the distinct morphologies of different iron sulfide fractions, such as crystalline pyrite versus synthetically precipitated, amorphous iron sulfides, highlighting differences in their surface area and structure. The technique is also invaluable for failure analysis in materials, where it can identify inclusions or defects on a fracture surface that may be composed of iron sulfides.

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) for Nanostructure and Elemental Mapping (EDS)

For higher-resolution analysis beyond surface morphology, Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) are employed. In these techniques, a high-energy electron beam is passed through an ultrathin sample. The transmitted electrons are then used to form an image or diffraction pattern, enabling the visualization of the material's internal structure, including its crystal lattice, at atomic resolution.

Key applications of TEM/STEM in this compound research include:

Nanostructure Characterization: TEM provides direct imaging of the size, shape, and crystal structure of individual nanoparticles. High-resolution TEM (HRTEM) can resolve the atomic planes within a nanocrystal, allowing for the identification of crystal phases and defects.

Elemental Mapping: When coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDX), STEM becomes a powerful analytical tool for chemical analysis. youtube.com The focused electron beam in STEM excites atoms in the sample, causing them to emit characteristic X-rays. By collecting these X-rays as the beam is scanned across the sample, a two-dimensional map of the elemental distribution can be generated. youtube.com This is crucial for confirming the co-localization of iron and sulfur within a nanostructure and for identifying any impurities or dopants.

Valence State Analysis: Advanced STEM techniques can be combined with Electron Energy Loss Spectroscopy (EELS) to probe the electronic states and relative oxidation states of elements like iron within a specific region of a sample.

These microscopic techniques provide a direct visual and chemical confirmation of the material's structure, which is essential for interpreting the data obtained from spectroscopic methods and for building a comprehensive understanding of this compound.

Table 4: Mentioned Compounds and PubChem CIDs

Compound Name PubChem CID
This compound (Ferric sulfide) 161623
Iron(II) sulfide (Ferrous sulfide) 82998
Pyrite (Iron disulfide) 127059
Chalcopyrite 159495

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is a critical analytical technique for determining the specific surface area of solid materials. americanelements.com This analysis is fundamental in materials science and catalysis, as a material's surface area significantly influences its reactivity and adsorption capabilities. americanelements.com The BET theory is an extension of the Langmuir model, accounting for multilayer gas molecule adsorption on a solid surface. americanelements.com

The measurement process typically involves the physical adsorption of a gas, most commonly nitrogen, onto the material's surface at the temperature of liquid nitrogen. americanelements.com The sample is first degassed to eliminate any pre-adsorbed contaminants. americanelements.com Subsequently, the amount of gas adsorbed is measured at various relative pressures. americanelements.com The BET equation is then applied to these adsorption data to calculate the specific surface area, expressed in units of area per mass of the material (e.g., m²/g). americanelements.com

In the context of iron sulfide research, BET analysis provides crucial insights into the material's textural properties. The specific surface area is a key parameter that can vary significantly depending on the synthesis method and the specific crystalline form of the iron sulfide. For instance, studies on mackinawite (a form of FeS) have reported a wide range of specific surface areas, from as low as 0.05 m²/g to as high as 80 m²/g. nih.gov This variation is often attributed to the aggregation of primary nanoparticles during the drying process required for the analysis. nih.gov Research has indicated that primary mackinawite particles of around 4 nm in size can have a theoretical specific surface area of approximately 350 m²/g, highlighting the impact of particle size and aggregation on the measured value. nih.gov Other forms of iron sulfide, such as pyrrhotite and pyrite, have also been characterized using this method, showing distinct surface area values. americanelements.com

Interactive Table 1: BET Surface Area of Various Iron Sulfides

Iron Sulfide Type Specific Surface Area (m²/g) Source(s)
Mackinawite (FeS) 0.05 - 80 nih.gov
Pyrrhotite 0.74 americanelements.com
Pyrite (FeS₂) 0.07 americanelements.com

This table presents a summary of research findings on the specific surface area of different iron sulfide minerals as determined by the BET method.

Elemental and Compositional Analysis

Determining the precise elemental and compositional makeup of this compound is essential for verifying its stoichiometry, assessing purity, and understanding its properties. Various analytical techniques are employed for this purpose, with spectroscopic methods being particularly prominent.

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES/ICP-AES)

Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES), also known as Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES), is a powerful technique for determining the elemental composition of materials. It is widely used for the quantitative analysis of iron and other trace elements in iron sulfide samples.

The methodology involves introducing the sample into a high-temperature plasma, typically argon-based, which excites the atoms of the elements present. As these excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.

For the analysis of solid iron sulfide, a digestion step is required to bring the sample into a liquid form. This is often achieved through microwave-assisted acid digestion, using a combination of strong acids such as nitric acid (HNO₃) and hydrochloric acid (HCl). fishersci.ca Once the sample is fully digested and diluted, it is introduced into the ICP-OES instrument. fishersci.ca

Interactive Table 2: Analytical Wavelengths for Iron in ICP-OES Analysis

Element Wavelength (nm) Source(s)
Iron (Fe) 259.940 fishersci.ca
Iron (Fe) 238.2 fishersci.ca
Iron (Fe) 238.204 easychem.org

This table shows various emission wavelengths used for the detection and quantification of iron in samples via ICP-OES as reported in different studies.

Applications of Iron 3+ Sulfide in Advanced Materials and Catalysis Research

Electrocatalytic Processes

Iron sulfides are promising as electrocatalysts for several key energy conversion reactions. nih.gov Their catalytic activity is often linked to their specific crystalline phase, nanostructure, and the presence of dopants or defects. mdpi.comresearchgate.net

The production of hydrogen through water electrolysis is a cornerstone of clean energy strategies, and efficient catalysts for the hydrogen evolution reaction (HER) are critical. Iron sulfides, such as pyrite (B73398) (FeS₂), greigite (Fe₃S₄), and pyrrhotite (B1172379) (Fe₁₋ₓS), have emerged as cost-effective, non-precious metal alternatives to platinum catalysts. acs.orgdntb.gov.ua

The catalytic performance of iron sulfides is highly dependent on their composition and structure. Studies have shown that the HER activity follows the trend FeS₂ > Fe₃S₄ > Fe₉S₁₀, which is attributed to the density of disulfide (S₂²⁻) moieties on the material's surface. mdpi.com Nanostructuring plays a crucial role in enhancing catalytic efficiency by increasing the surface area and exposing more active sites. researchgate.net For instance, mesoporous FeS₂ nanoparticles, synthesized via a sol-gel method followed by sulfurization, exhibited a low overpotential of 96 mV at a current density of 10 mA·cm⁻² in alkaline conditions (pH 13). nih.gov Theoretical calculations suggest that the exposed (210) facets of this material are key to its high activity. nih.gov

To further boost performance, iron sulfides are often doped with other transition metals or combined with conductive supports. mdpi.comresearchgate.net Cobalt-doped FeS₂ has shown enhanced HER activity. mdpi.com Similarly, phosphide-modified, cobalt-doped FeS₂ nanocomposites have achieved a low overpotential of 90 mV at a high current density of 100 mA·cm⁻² in acidic solutions. mdpi.com

Catalyst MaterialReaction ConditionOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
Mesoporous FeS₂pH 139678 nih.gov
FeS₂/C on Nickel FoamAlkaline202Not Specified mdpi.com
Co-FeS₂/CoS₂ Heterostructures0.5 M H₂SO₄103Not Specified mdpi.com
Fe₃S₄ NanosheetsAlkaline103Not Specified researchgate.net
FeNiS on Nickel FoamAlkaline208Not Specified mdpi.com

It is important to note that under operating conditions, the surface of iron sulfide (B99878) catalysts can undergo transformation. For example, greigite (Fe₃S₄) has been observed to convert to iron hydroxides at the electrode surface due to a localized increase in pH during the HER, suggesting the true catalytic species may be a core-shell material. acs.org

The oxygen evolution reaction (OER) is the other half-reaction in water splitting and often represents a significant bottleneck due to its sluggish kinetics. While less studied for OER than for HER, certain iron sulfide-based materials have demonstrated promising bifunctional activity. nih.govacs.org

Often, achieving high OER activity involves creating composites or doping with other metals like nickel or cobalt. mdpi.commdpi.com Nanoflower-shaped iron-nickel sulfide (FeNiS) grown on nickel foam required a low overpotential of 246 mV to reach a current density of 10 mA/cm² for the OER. mdpi.com Similarly, FeS₂/C immobilized on nickel foam showed good OER activity with an overpotential of 240 mV at 10 mA cm⁻². mdpi.com Mesoporous Fe₃S₄ nanosheets have also been reported as efficient bifunctional electrocatalysts, exhibiting an OER overpotential of 230 mV at 10 mA cm⁻². researchgate.net

Catalyst MaterialReaction ConditionOverpotential @ 10 mA/cm² (mV)Reference
FeNiS on Nickel FoamAlkaline246 mdpi.com
FeS₂/C on Nickel FoamAlkaline240 mdpi.com
Co-FeS₂/CoS₂ Heterostructures1 M KOH278 mdpi.com
Fe₃S₄ NanosheetsAlkaline230 researchgate.net
CuFeS₂/rGO CompositeAlkaline176 acs.org

The oxygen reduction reaction (ORR) is fundamental to the operation of fuel cells and metal-air batteries. Developing efficient, low-cost ORR catalysts is crucial for the commercial viability of these technologies. Iron sulfide and its nanocomposites have been investigated as potential electrocatalysts for the ORR, among other reactions. nih.gov A multifunctional cobalt-iron sulfide (CoFe(3:1)S₂) catalyst, when used as an air cathode in a Zn-air battery, demonstrated remarkable bifunctional oxygen activity, indicating its utility in ORR. rsc.org

The electrochemical reduction of carbon dioxide (CO₂) into valuable fuels and chemicals is a highly sought-after strategy for mitigating greenhouse gas emissions and storing renewable energy. Iron-sulfur minerals, such as greigite (Fe₃S₄), are believed to have played a role in prebiotic CO₂ reduction and are now being studied as modern catalysts. rsc.org

Research has shown that greigite particles can reduce CO₂ into formic acid, acetic acid, pyruvic acid, and methanol (B129727) under ambient temperature and pressure. rsc.org The process is pH-dependent, with an optimal pH of around 6.5 for the formation of soluble organic molecules. rsc.org The catalytic activity is linked to the surface structure of greigite, which bears similarities to the Fe₄S₄ clusters found in the active sites of enzymes like CO dehydrogenase. rsc.org

Theoretical studies using density functional theory (DFT) have highlighted the importance of sulfur vacancies on the surface of iron monosulfide (FeS) for CO₂ activation. mdpi.com These vacancies create exposed iron sites that serve as highly active centers for CO₂ adsorption and subsequent reduction. mdpi.com Iron-sulfur cluster compounds have also been shown to act as catalyst precursors, enabling the electroreduction of CO₂ at significantly more positive potentials compared to the uncatalyzed reaction. oup.com

An electrolyzer using FeS₂/C on nickel foam as both the anode and cathode achieved a current density of 10 mA cm⁻² at a cell voltage of 1.72 V. mdpi.com A device with cobalt-doped pyrite (FeS₂/CoS₂) heterostructure electrodes required only 1.47 V to drive the same current density. mdpi.com More advanced systems, such as those using mesoporous Fe₃S₄ nanosheets as both cathode and anode, have achieved even lower cell voltages of 1.43 V at 10 mA cm⁻² and 1.65 V at 100 mA cm⁻². researchgate.net An electrolyzer fabricated with a FeNiS catalyst for the OER and a standard Pt/C catalyst for the HER required a cell potential of 1.54 V to achieve 10 mA/cm², outperforming the benchmark IrO₂-Pt/C system. mdpi.com

Electrolyzer System (Anode || Cathode)Cell Voltage @ 10 mA/cm² (V)Reference
FeS₂/C || FeS₂/C1.72 mdpi.com
FeS₂/CoS₂ || FeS₂/CoS₂1.47 mdpi.com
Fe₃S₄ Nanosheets || Fe₃S₄ Nanosheets1.43 researchgate.net
FeNiS || Pt/C1.54 mdpi.com
CoFe(3:1)S₂ || CoFe(3:1)S₂1.584 rsc.org
CuFeS₂/rGO || CuFeS₂/rGO1.59 acs.org

Environmental Remediation Technologies

Iron sulfide is emerging as a versatile and powerful material for environmental remediation, capable of treating a wide range of contaminants in soil and groundwater. frontiersin.orgtrccompanies.comresearchgate.net Its high reactivity and strong reducing properties make it effective for the immobilization of heavy metals and the degradation of organic pollutants. frontiersin.org

Iron sulfide is particularly effective at removing heavy metal cations through precipitation and surface complexation. researchgate.net It has shown success in removing toxic metals such as arsenic, chromium, lead, mercury, and cadmium from contaminated water. trccompanies.comnbwchem.com The mechanism often involves the formation of highly insoluble metal sulfides, which effectively sequesters the metals from the environment. acs.orgsci-hub.se For instance, at a site in Wisconsin with high levels of arsenic in marsh pore water, the addition of ferrous sulfate (B86663) (a precursor to iron sulfide) led to a significant reduction in arsenic concentrations within two months. trccompanies.com

Furthermore, in-situ formation of iron sulfide has been engineered to remediate contaminated sites. trccompanies.com By injecting biodegradable organic carbon (like dry cheese whey) into the ground, the growth of sulfate- and iron-reducing bacteria is stimulated. trccompanies.com These bacteria generate the components that form iron sulfide particles, which then effectively degrade contaminants like tetrachloroethene (PCE). trccompanies.com

The use of nanoscale iron sulfide particles is of special interest due to their high surface area and reactivity, which can lead to more efficient pollutant removal. researchgate.net

Advanced Oxidation Processes (AOPs) via Persulfate Activation

Iron(3+) sulfide (Fe2S3) has garnered significant attention in the field of environmental remediation as a catalyst for activating persulfate (PS) in Advanced Oxidation Processes (AOPs). frontiersin.org This activation process generates highly reactive sulfate radicals (SO4•−), which are effective in degrading a wide range of persistent organic pollutants found in water and soil. researchgate.net The use of iron-based materials like Fe2S3 is advantageous due to their low cost, high reactivity, and environmentally friendly nature. frontiersin.org

Research has explored various forms of iron sulfides, including bare iron sulfide (FeS), mixed-valence iron sulfides (FexSy), and carbon-modified iron sulfides, for persulfate activation. frontiersin.org Modifying iron sulfide with carbon materials, for instance, has shown potential in remediating wastewater contaminated with pollutants like petroleum hydrocarbons and tetracycline. frontiersin.org The efficiency of these AOPs can be further enhanced by integrating them with other technologies such as photo irradiation, ultrasound, and microwave. frontiersin.org

Adsorption and Degradation of Organic Pollutants (e.g., Dyes)

Beyond adsorption, this compound can also actively degrade organic pollutants. One of the primary mechanisms for this degradation is through photocatalysis. doi.org When exposed to light, semiconducting iron sulfide can generate electron-hole pairs, leading to the formation of reactive oxygen species that can break down complex organic molecules into simpler, less harmful substances. doi.org Studies have demonstrated the successful photocatalytic degradation of dyes like Rose Bengal using iron sulfide films. doi.org In some cases, combining iron sulfide with other materials, such as zeolite, can create a composite photocatalyst with enhanced activity under visible light. globalauthorid.comscispace.com

The degradation process can also be facilitated through Fenton-like reactions, where iron species catalyze the decomposition of hydrogen peroxide to produce highly reactive hydroxyl radicals. acs.org This has been shown to be effective for the degradation of various cationic dyes. acs.org The efficiency of both adsorption and degradation is influenced by factors such as the pH of the solution and the specific characteristics of the iron sulfide material used. acs.org

Remediation of Heavy Metals and Radionuclides

This compound is a highly effective material for the remediation of heavy metals and radionuclides from contaminated water and soil. nih.govresearchgate.net Its utility stems from several removal mechanisms, including adsorption, ion exchange, precipitation, and reduction. researchgate.net The high surface area of iron sulfide nanoparticles provides numerous active sites for the binding of heavy metal ions. mdpi.com

The primary mechanism for heavy metal removal by iron sulfide is through precipitation, forming highly insoluble metal sulfides. aloki.hud-nb.info This process is effective for a range of heavy metals, including copper, lead, and nickel. aloki.hu The interaction between the toxic metal and the iron sulfide leads to the formation of a stable, less mobile compound, effectively immobilizing the contaminant. nih.gov For example, the interaction with divalent lead ions is rapid due to the easy formation of lead-sulfur bonds. mdpi.com In the case of hexavalent chromium (Cr(VI)), removal occurs through both surface adsorption and a redox reaction where Cr(VI) is reduced to the less toxic Cr(III), and Fe(II) is oxidized to Fe(III). mdpi.com

Iron sulfide also plays a role in the remediation of radionuclides. researchgate.net Bioreduction, a process involving microorganisms, can reduce mobile radionuclides to immobile lower oxidation states. nih.gov Iron- and sulfate-reducing bacteria are key in this process, and the formation of iron sulfides can contribute to the abiotic reduction of these contaminants. nih.govfrtr.gov This makes iron sulfide a promising agent for the in-situ remediation of sites contaminated with radioactive materials. scispace.comuab.cat

Reductive Dehalogenation of Chlorinated Organic Compounds

This compound is a key player in the reductive dehalogenation of chlorinated organic compounds, a significant class of environmental contaminants. researchgate.netacs.org This process involves the removal of chlorine atoms from the organic molecule, rendering it less toxic. Iron sulfides can act as a reductant, providing the electrons necessary for this transformation. researchgate.net

The effectiveness of iron sulfides in dehalogenation is influenced by their mineralogical and surface properties. researchgate.net For instance, research has shown that for certain chlorinated compounds like carbon tetrachloride (CCl4) and hexachloroethane (B51795) (C2Cl6), the more hydrophobic iron sulfide (FeS) is a more effective dehalogenator than the less hydrophobic pyrite (FeS2). researchgate.net This suggests that the surface characteristics of the iron sulfide particles are critical in mediating the reaction. researchgate.net

The mechanism of reductive dechlorination at the surface of iron sulfides can proceed through different pathways, including dichloroelimination and hydrogenolysis. acs.org Sulfidation of zero-valent iron (S-nZVI) to form iron sulfide coatings has been shown to enhance the degradation of chlorinated ethenes, with the reaction being more favorable at the iron sites compared to the sulfur sites. acs.org The presence of iron sulfides can also enhance the biological dechlorination processes carried out by microorganisms like Dehalococcoides mccartyi, which are known to completely dechlorinate compounds like trichloroethene (TCE) to the benign product ethene. nih.gov

Electrochemical Iron Production for Sulfide Reduction in Wastewater

A novel approach to sulfide control in wastewater involves the electrochemical in-situ production of iron. kaust.edu.sanih.govugent.be This technology offers an alternative to the traditional dosing of iron salts, which can have safety and transportation concerns. nih.gov By using sacrificial iron anodes in an electrochemical cell, ferrous ions (Fe2+) can be generated directly within the wastewater treatment system. kaust.edu.sanih.gov

The electrochemically produced iron reacts with dissolved sulfide in the wastewater to form insoluble iron sulfides, such as ferrous sulfide (FeS). kaust.edu.saresearchgate.net This precipitation effectively removes sulfide from the water, mitigating issues like corrosion and the emission of noxious hydrogen sulfide gas. kaust.edu.sanih.gov Studies have demonstrated that this method can significantly reduce dissolved sulfide concentrations in the effluent of anaerobic bioreactors and H2S in biogas. kaust.edu.sa

This electrochemical approach offers multiple benefits beyond sulfide control. It can also enhance the removal of phosphorus through the formation of iron phosphates. kaust.edu.sanih.gov Furthermore, the process generates hydroxide (B78521) ions, which can increase the alkalinity of the wastewater, and hydrogen gas, which can be utilized by methanogens to upgrade biogas by reducing its carbon dioxide content. kaust.edu.sa Economic analyses have suggested that electrochemical iron production can be a cost-effective alternative to using commercial iron salts like FeCl3. nih.gov

Advanced Energy Technologies

Electrode Materials for Lithium-ion and Sodium-ion Batteries

This compound is emerging as a promising anode material for both lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs) due to its high theoretical specific capacity, abundance, and low cost. acs.orgmdpi.comntu.edu.sg However, its practical application has been hindered by challenges such as volume expansion during charge/discharge cycles, which can lead to structural damage, and poor electrical conductivity. acs.orgmdpi.com

To address these issues, researchers are developing composite materials. One approach is to combine iron sulfide with carbonaceous materials like acetylene (B1199291) black or to create iron sulfide/carbon hybrid structures. acs.orgmdpi.com The carbon matrix serves multiple purposes: it enhances the electrical conductivity of the electrode, provides a stable framework that can buffer the volume changes during lithiation/delithiation, and helps to prevent the dissolution of polysulfides. acs.orgmdpi.com For example, a composite of Sb/Fe2S3 anchored on acetylene black has shown high reversible capacities in LIBs and stable performance in SIBs. acs.org

Another strategy involves creating heterostructures with other metal sulfides. For instance, combining antimony (Sb) with Fe2S3 has been shown to create a high-capacity anode for SIBs. researchgate.netfigshare.comsiena.edu The presence of the highly conductive Fe2S3 minimizes the polarization of the anode. figshare.comsiena.edu The synthesis method and the resulting morphology of the iron sulfide material play a crucial role in its electrochemical performance. mdpi.comacs.org Research continues to explore novel synthesis routes and material compositions to unlock the full potential of this compound in next-generation energy storage devices. ntu.edu.sgresearchgate.net

Table of Research Findings on this compound Applications

Application AreaSpecific UseKey FindingsRelevant CompoundsCitations
Advanced Oxidation ProcessesPersulfate ActivationThis compound activates persulfate to generate sulfate radicals for degrading organic pollutants. The Fe(II)/Fe(III) redox cycle is crucial.This compound (Fe2S3), Persulfate (S2O8^2-) frontiersin.org, iwaponline.com, mdpi.com, researchgate.net
Environmental RemediationAdsorption and Degradation of DyesPorous iron sulfide acts as an adsorbent and a photocatalyst for dye degradation under light.This compound (Fe2S3), Rose Bengal doi.org, globalauthorid.com, scispace.com, acs.org, researchgate.net
Environmental RemediationRemediation of Heavy Metals and RadionuclidesEffectively removes heavy metals via precipitation and radionuclides through reductive processes.This compound (Fe2S3), Copper (Cu), Lead (Pb), Chromium (Cr) nih.gov, researchgate.net, aloki.hu, mdpi.com, d-nb.info, nih.gov
Environmental RemediationReductive DehalogenationActs as a reductant to remove chlorine from chlorinated organic compounds. Surface properties are critical.This compound (Fe2S3), Carbon Tetrachloride (CCl4), Trichloroethene (TCE) researchgate.net, nih.gov, acs.org
Wastewater TreatmentElectrochemical Iron ProductionIn-situ generation of iron ions for sulfide precipitation, offering a safer alternative to iron salt dosing.Iron(II) ion (Fe2+), Sulfide (S^2-), Iron(II) sulfide (FeS) kaust.edu.sa, nih.gov, ugent.be, researchgate.net
Energy TechnologiesLithium-ion and Sodium-ion BatteriesPromising anode material when combined with carbon or other metal sulfides to overcome conductivity and volume expansion issues.This compound (Fe2S3), Lithium (Li), Sodium (Na), Antimony (Sb) acs.org, mdpi.com, researchgate.net, figshare.com, siena.edu, researchgate.net, acs.org, ntu.edu.sg

Supercapacitors

Iron-based sulfides (IBSs) are recognized as promising electrode materials for supercapacitors due to their high theoretical specific capacity, rich redox chemistry, cost-effectiveness, and environmental friendliness. bohrium.comresearchgate.net However, they often face challenges like poor electrical conductivity and significant volume changes during the charge-discharge cycles. bohrium.comresearchgate.net To overcome these issues, research focuses on strategies like nanostructuring, creating composites, and defect engineering. bohrium.com

Compositing iron sulfides with conductive materials is a particularly effective strategy. bohrium.com For instance, combining IBS with carbon materials, such as graphene or carbon nanotubes (CNTs), enhances electrical conductivity, improves electron transport, and increases the number of active sites for electrochemical reactions. bohrium.comacs.org Similarly, composites with conductive polymers like polypyrrole (PPy) can minimize internal resistance and improve cycling stability. bohrium.comacs.org

Recent studies have demonstrated the high potential of these composite materials. A ternary nanocomposite of polypyrrole/Fe-Co sulfide/reduced graphene oxide on nickel foam (PPy/FeCoS-rGO/NF) was fabricated as a binder-free electrode, exhibiting a high specific capacitance of 3178 F/g at a current density of 2 A/g. acs.org An asymmetric supercapacitor built with this material showed an energy density of 28.3 Wh kg⁻¹ and maintained 97.5% capacitance after 2500 cycles. acs.org Another approach involved supporting iron sulfide microspheres on a flexible film of regenerated cellulose (B213188) (RC) and CNTs, further coated with PPy. acs.org This composite electrode achieved a high areal capacitance of 6543.8 mF cm⁻² and retained 91.1% of its capacity after 10,000 cycles. acs.org

The performance of various iron sulfide-based supercapacitor electrodes is summarized in the table below.

Table 1: Performance of Iron Sulfide-Based Supercapacitor Electrodes

Electrode Material Specific Capacitance Current Density Cycling Stability Reference
PPy/FeCoS-rGO/NF 3178 F/g 2 A/g 97.5% after 2500 cycles acs.org
FeS₂/3DPC 304 F/g 2 A/g Not Specified acs.org
FeS₂–SRGO 277 F/g Not Specified 90% after 200 cycles acs.org
Fe₁₋ₓS-TiO₂/CNFs 138 F/g 1 A/g 83% retention nih.gov
RC/CNT/0.3FeS₂/PPy-60 6543.8 mF cm⁻² (Areal) 1 mA cm⁻² 91.1% after 10,000 cycles acs.org

Photovoltaic and Photoelectrochemical Devices

Iron sulfides, including pyrite (FeS₂) and greigite (Fe₃S₄), are considered attractive materials for solar energy conversion applications due to their abundance, low cost, and suitable optical properties. researchgate.netacs.orgresearchgate.net These materials are investigated for their potential in both photovoltaic (solar cell) and photoelectrochemical (PEC) devices, such as those used for water splitting. researchgate.netacs.orgmdpi.com

In the realm of photovoltaics, iron sulfide thin films can be produced by various methods, including chemical bath deposition (CBD). researchgate.net Iron chalcogenides have been widely studied for light energy conversion devices. researchgate.net For instance, in quantum dot-sensitized solar cells (QDSCs), iron sulfide (FeS) has been used as a counter electrode (CE) material, demonstrating superior performance compared to conventional platinum (Pt) and copper sulfide (Cu₂S) CEs. researchgate.net A QDSC using an FeS CE achieved a power conversion efficiency of 3.34%, significantly higher than the 1.01% for Pt and 1.54% for Cu₂S. researchgate.net

Development of Novel Magnetic Materials and Devices

Certain iron sulfides exhibit notable magnetic properties, making them candidates for the development of advanced magnetic materials and devices. wikipedia.orgftmmachinery.com The two most prominent magnetic iron sulfides are greigite (Fe₃S₄) and certain forms of pyrrhotite (Fe₁₋ₓS). wikipedia.orgftmmachinery.comoup.com

Greigite is the sulfide analog of magnetite (Fe₃O₄) and possesses a similar inverse spinel crystal structure. wikipedia.orgaip.org It is strongly ferrimagnetic, with a net magnetization resulting from the opposing spin magnetic moments of Fe³⁺ ions in its tetrahedral and octahedral sites. wikipedia.org This ferrimagnetism makes greigite a subject of interest for various applications, including paleomagnetism and potential use in spintronics and biomedical applications. wikipedia.orggeo-leo.deresearchgate.net The magnetic properties of greigite nanoparticles are size-dependent, which is a crucial factor for tailoring their use in specific technologies. aip.orgresearchgate.net

Pyrrhotite (Fe₁₋ₓS) is a group of iron sulfides where the magnetic behavior is strongly dependent on the chemical composition (the value of 'x'). oup.comaip.org Monoclinic pyrrhotite (Fe₇S₈) is ferrimagnetic and is the second most common magnetic mineral after magnetite. ftmmachinery.comoup.com In contrast, other forms like troilite (FeS) are antiferromagnetic. oup.com The ferrimagnetism of Fe₇S₈ arises from the ordered arrangement of iron vacancies within its crystal structure. oup.com Its magnetic properties, including a Curie temperature of about 320°C, make it relevant for geological studies and potentially for technological applications. oup.com

Table 2: Magnetic Properties of Key Iron Sulfides

Mineral Formula Crystal System Magnetic Behavior Curie Temperature (°C) Reference
Greigite Fe₃S₄ Cubic (Spinel) Ferrimagnetic ~333 wikipedia.orgpnas.org
Pyrrhotite (Monoclinic) Fe₇S₈ Monoclinic Ferrimagnetic ~320 oup.com
Pyrrhotite (Hexagonal) Fe₉S₁₀ Hexagonal Antiferromagnetic - oup.comaip.org
Troilite FeS Hexagonal Antiferromagnetic - oup.com

Magnetic Sensors and Actuators

The intrinsic magnetic properties of iron sulfides like greigite (Fe₃S₄) are being explored for applications in magnetic sensing and actuation. wikipedia.orgrsc.org Magnetic sensors detect changes or disturbances in a magnetic field, while magnetic actuators convert magnetic energy into mechanical motion. The ferrimagnetism of greigite, analogous to magnetite, makes it a candidate material for such devices. wikipedia.org

Iron-sulfur clusters are fundamental to certain biological sensing mechanisms, where changes in the cluster's oxidation state or structure in response to external stimuli can be detected. rsc.org While not a direct application of bulk this compound, this biological paradigm inspires the design of synthetic sensors. The development of sensors based on iron-sulfur materials could leverage their responsiveness to magnetic fields for various detection purposes. rsc.orgifm.comhoneywell.com

In the field of actuators, materials that respond to an alternating magnetic field can be used for applications like magnetic hyperthermia, a potential cancer treatment where nanoparticles generate heat to destroy tumor cells. aip.org Greigite nanoparticles are considered a viable candidate for this application due to their strong magnetic properties and the ability to synthesize them at the nanoscale. aip.orgresearchgate.net The efficiency of such an application critically depends on the size-dependent magnetic properties of the greigite particles. aip.org

Magnetic Storage Devices

The development of advanced magnetic storage devices requires materials with specific magnetic characteristics, such as high coercivity and stable remanent magnetization, to reliably store data. researchgate.netmdpi.com Ferrimagnetic iron sulfides, particularly greigite (Fe₃S₄) and monoclinic pyrrhotite (Fe₇S₈), have been considered in the context of magnetic recording, primarily in paleomagnetism, where they act as natural recorders of Earth's ancient magnetic field. geo-leo.deresearchgate.net

The properties that make these minerals effective paleomagnetic recorders—such as forming stable single-domain magnetic particles—are also desirable for synthetic data storage media. geo-leo.deresearchgate.netoup.com The potential for using greigite in magnetic data storage has been noted, leveraging its unique properties that arise from its anisotropic shape. researchgate.net The magnetic stability of these iron mineral phases is a key factor for their use as information carriers. researchgate.net

Research into electroplated magnetic materials, often alloys of iron, cobalt, and nickel, highlights the importance of controlling material properties like coercivity and saturation magnetization for high-performance data storage. proplate.com While bulk this compound itself is not a primary material in current commercial storage devices, the study of its magnetic analogues like greigite and the principles of magnetic nanoparticle synthesis offer pathways for future technologies. researchgate.netmdpi.com For example, creating nanofiber mats containing magnetic nanoparticles is one novel approach being explored for data storage and transfer. mdpi.com

Table of Mentioned Compounds

Compound Name PubChem CID
This compound 123939
Greigite (Iron(II,III) sulfide) 72720442
Pyrrhotite 159473
Pyrite (Iron disulfide) 102106
Magnetite (Iron(II,III) oxide) 16212411
Copper(I) sulfide 10120
Platinum 23939
Nickel foam 123889
Polypyrrole 537965
Graphene 11969113
Carbon nanotube 45811211
Ruthenium(IV) oxide 82728
Copper(II) sulfide 14831
Cobalt(II) sulfide 14786
Iron(III) oxide 14833

Future Research Directions and Overcoming Challenges in Iron 3+ Sulfide Science

Enhancing Stability and Reactivity of Iron(3+) Sulfide (B99878) Materials

A primary obstacle in the practical application of iron(3+) sulfide is its inherent instability. nih.gov Research efforts are directed towards developing strategies to enhance its stability without compromising its desired reactivity.

This compound is known for its reactivity and tendency to degrade upon exposure to oxygen. elsi.jp This instability is a significant challenge for its synthesis and application. elsi.jp In broader iron sulfide research, a common strategy to combat air sensitivity is the synthesis within protective matrices or the use of stabilizing agents. For instance, the synthesis of iron sulfide nanoparticles within the nano-dimensional cavity of horse spleen ferritin has been demonstrated as a method to create biocompatible and bioactive nanocomposites. While not exclusively focused on Fe₂S₃, this approach of using a biological matrix for in-situ synthesis presents a potential pathway for stabilizing this compound. Future work could explore similar encapsulation methods specifically for Fe₂S₃ to protect it from oxidative degradation.

Another approach to mitigate instability involves the formation of composite materials. For example, studies on other iron sulfides have shown that creating hybrids with materials like graphene oxide can enhance stability. mdpi.com The graphene matrix can encapsulate the nanoparticles, limiting their exposure to air. This strategy could be adapted for this compound to improve its resilience in aerobic environments.

For nanoparticle applications, aggregation is a critical issue that reduces the effective surface area and, consequently, the material's reactivity. mdpi.com Iron-based nanoparticles, in general, are prone to agglomeration due to magnetic interactions. mdpi.com Furthermore, the surface of iron sulfide particles can become passivated, for example, by the formation of an iron oxide layer in certain conditions, which hinders their catalytic activity. nih.gov

To address these challenges, researchers have explored the use of stabilizers. Sodium alginate, for instance, has been used to stabilize iron sulfide nanoparticles, preventing aggregation through electrostatic repulsion and steric hindrance. researchgate.net This results in homogeneously dispersed nanoparticles with enhanced reactivity. researchgate.net While this study focused on FeS, the principle of using polymeric stabilizers is a promising avenue for future research on this compound to maintain its nanoparticle form and active surface.

Surface passivation can also be mitigated by modifying the particle's surface. The formation of a more porous corrosion product layer, as opposed to a compact passivating layer, can be encouraged through sulfidation techniques, which has been shown to be beneficial for other iron-based materials. acs.org Research into controlled sulfidation processes for synthesizing this compound could yield materials with a more robust surface that is less prone to deactivation.

Rational Design of this compound Catalysts and Functional Materials

The rational design of this compound materials is crucial for tailoring their properties for specific catalytic and functional applications. mdpi.com This involves a deep understanding of the structure-property relationships at the atomic level.

The catalytic activity of iron sulfides is intrinsically linked to their electronic structure. mdpi.com Theoretical studies have shown that the hydrogen adsorption energy, which is a key indicator of catalytic activity for the hydrogen evolution reaction (HER), is dependent on the material's electronic structure. mdpi.com By tuning the electronic properties of this compound, it may be possible to optimize its performance as a catalyst.

One approach to tune the electronic structure is through doping. Introducing other elements into the iron sulfide lattice can modify the electronic density of states and alter the catalytic properties. For example, doping MoS₂ with FeS₂ has been shown to create a material with exceptional HER performance, superior to either of the individual components. mdpi.com This suggests that creating doped or composite materials containing this compound could be a fruitful area of research. Density functional theory (DFT) calculations can be employed to predict the effects of different dopants on the electronic structure and catalytic activity of Fe₂S₃, guiding experimental efforts. nih.gov For instance, DFT has been used to show that doping FeS with manganese can significantly enhance CO₂ adsorption and activation. nih.gov

Many of the applications of this compound, particularly in catalysis and environmental remediation, involve reactions that occur on the material's surface. acs.org A fundamental understanding of these surface-mediated reaction mechanisms is therefore essential for designing more effective materials.

Heterogeneous reactions on the surface of iron sulfides have been shown to be dominant in processes like nitrate (B79036) reduction. acs.org In these reactions, the surface acts as the primary site for reactant adsorption and electron transfer. acs.org For example, Fe(II) on the surface of FeS has been identified as the primary site for NO₃⁻ reduction. acs.org Future research should focus on detailed mechanistic studies of reactions on the surface of this compound. This could involve a combination of experimental techniques, such as in-situ spectroscopy, and theoretical calculations like DFT. acs.orgnih.gov Such studies can elucidate the active sites, reaction intermediates, and rate-limiting steps, providing valuable insights for the rational design of improved catalysts. For instance, understanding how reactants bind to the Fe₂S₃ surface and the energy barriers for subsequent reaction steps can guide the development of surfaces with optimized activity. nih.gov

The creation of composite and doped materials offers a powerful strategy to enhance the properties of this compound through synergistic effects. frontiersin.org By combining Fe₂S₃ with other materials, it is possible to create hybrids that possess properties superior to the individual components.

For example, combining iron sulfides with carbon-based materials like graphene or carbon nanotubes can improve electrical conductivity and provide a high-surface-area support, which can enhance catalytic performance. mdpi.combohrium.com The carbon matrix can facilitate electron transport to the active iron sulfide sites and prevent nanoparticle aggregation. mdpi.combohrium.com Furthermore, the interface between the iron sulfide and the support material can exhibit unique electronic properties that promote catalysis. bohrium.com

Doping this compound with other transition metals is another promising approach. The dopant atoms can create new active sites, modify the electronic structure of the host material, and improve stability. acs.org The synergistic interplay between the host iron sulfide and the dopant can lead to enhanced catalytic activity and selectivity. mdpi.com For instance, in bimetallic systems, one metal can serve to enhance the catalytic activity of the other. acs.org Future research should explore a wide range of composite and doped materials based on this compound, using both experimental synthesis and theoretical modeling to identify promising combinations and understand the fundamental mechanisms behind the observed synergistic effects. rsc.org

Exploring New Synthetic Pathways for Phase and Morphology Control

The ability to precisely control the crystalline phase and morphology of iron sulfide nanomaterials is paramount for tailoring their properties for specific applications. mdpi.com Future research will increasingly focus on developing novel synthetic methodologies that offer greater command over these characteristics.

Current synthetic routes, such as hydrothermal synthesis, chemical vapor deposition, and co-precipitation, have been successful in producing various iron sulfide structures like nanosheets, microspheres, and quantum dots. nih.gov However, achieving monodisperse nanoparticles with specific crystal facets and preventing aggregation remain significant hurdles. frontiersin.org

A promising avenue of research lies in the use of single-source precursors (SSPs). mdpi.com These are molecules that contain both iron and sulfur, which decompose to form iron sulfides. The careful design of these precursors can allow for lower decomposition temperatures and the selective formation of specific phases like greigite (Fe₃S₄) or troilite (FeS). mdpi.com For instance, the thermal decomposition of tris(N,N-diethyldithiocarbamato)iron(III) in oleylamine (B85491) has been shown to produce greigite nanosheets. mdpi.com Research is ongoing to explore a wider range of SSPs to target other iron sulfide phases. mdpi.com

Furthermore, solvothermal methods in the presence of specific salts are being investigated to create novel lamellar (layered) iron sulfide phases. rsc.org These layered materials, which can incorporate cations between their iron sulfide sheets, show potential for applications in energy storage. rsc.org The reactivity of substituted thioureas is also being mapped to create synthetic "phase diagrams" that guide the synthesis of specific iron sulfide phases by controlling reaction temperature and precursor reactivity. acs.org This level of control allows for the targeted synthesis of metastable phases like mackinawite (FeS) by carefully selecting reaction conditions to avoid transformation into more stable forms. acs.org

Addressing Environmental Implications and Sustainability of Iron Sulfide Materials

As the use of iron sulfide materials expands, a thorough understanding of their environmental impact and the development of sustainable production methods are crucial.

Evaluation of Potential Environmental Toxicity and Intermediate Products

While iron sulfides are generally considered to have low toxicity, the potential environmental risks associated with their nanoscale forms and any intermediate products formed during their application or degradation require careful evaluation. frontiersin.orgsoton.ac.uk Research indicates that iron(III) sulfate (B86663), for example, can be harmful to the environment and emits toxic fumes of iron and sulfur oxides when heated to decomposition. geeksforgeeks.org It is also known to be corrosive to certain metals. geeksforgeeks.org

Studies have shown that bare iron sulfide nanoparticles can bind to DNA, potentially causing genotoxicity. frontiersin.org They may also inhibit the growth of microorganisms and plants. frontiersin.org For instance, the presence of iron sulfide nanoparticles has been observed to reduce the growth rate of E. coli under anaerobic conditions. frontiersin.org The formation of iron sulfides in freshwater wetlands can detoxify harmful sulfide concentrations by precipitation, but high concentrations of iron itself can be toxic to aquatic life. nih.gov

Future research must focus on the long-term stability of iron sulfide materials in various environmental compartments and the potential toxicity of their degradation byproducts. frontiersin.org This includes assessing their impact on different organisms and ecosystems to ensure their safe and sustainable application. frontiersin.orgcambridge.org The development of environmentally friendly methods for removing iron sulfide scale, which is a significant issue in industries like oil and gas, is also an active area of research. researchgate.netmdpi.com

Integration of Advanced Experimental and Computational Methodologies

To unravel the complex chemical and physical processes involving this compound, a synergistic approach that combines advanced experimental techniques with powerful computational modeling is essential.

In Situ/Operando Characterization Techniques for Dynamic Processes

Traditional characterization techniques often analyze materials under static conditions, which may not accurately represent their behavior during a chemical reaction. In situ (in place) and operando (at work) characterization techniques allow scientists to observe the dynamic changes in a material's structure, composition, and electronic properties in real-time and under actual reaction conditions. mdpi.comresearchgate.netacs.org

Techniques such as in situ X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD) are invaluable for monitoring the dynamic evolution of catalysts, including changes in oxidation state and crystal structure during a reaction. researchgate.netacs.orgchinesechemsoc.org In situ transmission electron microscopy (TEM) can visualize morphological changes at the nanoscale. chinesechemsoc.org These methods provide crucial information for understanding reaction mechanisms and identifying the true active sites of a catalyst. mdpi.comchinesechemsoc.org For example, in situ techniques have been instrumental in studying the surface reconstruction of electrocatalysts during the oxygen evolution reaction, revealing that the active species are often formed dynamically during the process. chinesechemsoc.org The application of these techniques to iron sulfide systems will provide unprecedented insights into their catalytic and reactive processes. xmu.edu.cn

Bridging Theoretical Predictions with Experimental Observations

Computational modeling, particularly using density functional theory (DFT), has become a powerful tool for predicting the properties and behavior of materials at the atomic level. acs.org These theoretical calculations can provide insights into reaction mechanisms, electronic structures, and the stability of different iron sulfide phases. acs.orguchile.cl

A key challenge and a major direction for future research is to effectively bridge the gap between theoretical predictions and experimental observations. researchgate.net By combining computational modeling with experimental data, researchers can develop more accurate models that can reliably predict material properties and guide the design of new iron sulfide materials with enhanced performance. For instance, computational studies can help to understand the effect of the protein environment on the redox potentials of iron-sulfur clusters in biological systems, which can then be correlated with experimental measurements. nih.gov Similarly, modeling the solubility of iron sulfides under different conditions can lead to better prediction and control of scale formation in industrial settings. researchgate.net This integrated approach is crucial for accelerating the discovery and development of next-generation iron sulfide materials.

Expanding the Scope of Applications in Emerging Fields

The unique properties of this compound and its various forms make it a promising candidate for a wide range of emerging applications. researchgate.netcas.cn While it has been explored for use in areas like water treatment and as a catalyst, its potential extends to several other cutting-edge fields. mdpi.comresearchgate.net

Future research will likely focus on harnessing the magnetic and electronic properties of iron sulfides for applications in spintronics and as semiconductor materials in electronic devices. nih.gov In the biomedical field, iron sulfide nanoparticles are being investigated for their potential in drug delivery, magnetic resonance imaging (MRI), and as nanozymes with enzyme-like catalytic activity for therapeutic applications, including tumor therapy. frontiersin.orgfrontiersin.orgnih.gov Their ability to participate in Fenton-like reactions to produce reactive oxygen species makes them particularly interesting for catalytic therapies. nih.govnih.gov

Furthermore, the development of lamellar iron sulfide materials opens up possibilities for their use in energy storage devices like lithium-ion and sodium-ion batteries, as well as supercapacitors. rsc.org The ability to synthesize these materials from low-cost precursors makes them an attractive option for further investigation in this area. rsc.org As our understanding and control over the synthesis of iron sulfide materials with specific properties improve, the scope of their applications is expected to expand significantly into new and exciting technological frontiers. researchgate.netamericanelements.com

Q & A

Q. What are the standard methodologies for synthesizing phase-pure Iron(3+) sulfide (Fe₂S₃) in laboratory settings?

this compound synthesis typically involves controlled stoichiometric reactions under inert atmospheres to prevent oxidation. Common methods include:

  • Spray Pyrolysis : Aqueous solutions of iron(III) salts (e.g., FeCl₃) and sulfide precursors (e.g., Na₂S) are atomized and thermally decomposed to form Fe₂S₃ thin films. This method yields uniform particle-like morphologies, as confirmed by SEM analysis .
  • Hydrothermal Synthesis : Reactions in autoclaves at elevated temperatures (150–200°C) using Fe³⁺ and S²⁻ precursors. Post-synthesis characterization via XRD (e.g., peaks at 2θ = 28.5°, 33.2°, and 47.8°) ensures phase purity .
  • Precipitation Methods : Gradual addition of sulfide solutions to iron(III) salts under nitrogen, followed by vacuum filtration and drying. This requires strict control of pH and temperature to avoid FeS or FeS₂ byproducts .

Q. How can researchers characterize the structural and morphological properties of Fe₂S₃?

  • XRD : Identifies crystallographic phases by matching diffraction patterns to reference data (e.g., ICDD PDF 01-089-3058 for Fe₂S₃) .
  • SEM/TEM : Reveals surface morphology (e.g., agglomerated nanoparticles or layered structures). Magnifications of 10,000×–50,000× are typical for resolving nanoscale features .
  • XPS/EDS : Confirms elemental composition and oxidation states (e.g., Fe³⁺ vs. Fe²⁺ contamination) .

Q. What safety protocols are critical when handling Fe₂S₃ in laboratory experiments?

Fe₂S₃ reacts with acids to release toxic H₂S gas. Key precautions include:

  • Ventilation : Use fume hoods during synthesis or acid exposure.
  • PPE : Gloves, lab coats, and safety goggles.
  • Emergency Measures : Immediate flushing with water for skin/eye contact and artificial respiration for inhalation exposure .

Advanced Research Questions

Q. How do discrepancies in reported magnetic properties of Fe₂S₃ arise, and how can they be resolved?

Contradictions in magnetic data (e.g., paramagnetic vs. antiferromagnetic behavior) often stem from:

  • Synthesis Variability : Trace oxygen or moisture during synthesis alters stoichiometry.
  • Measurement Techniques : SQUID magnetometry may yield conflicting results due to sample size or field strength differences.
  • Theoretical Modeling : DFT calculations predict antiferromagnetic ordering, but experimental validation requires ultra-high-purity samples and low-temperature measurements (<10 K) .

Q. What experimental strategies can isolate Fe₂S₃’s role in electron-transfer processes within biological systems?

Fe₂S₃ participates in redox reactions (e.g., microbial sulfate reduction). To study this:

  • Electrochemical Cells : Use Fe₂S₃-modified electrodes to quantify electron-transfer rates via cyclic voltammetry.
  • Isotopic Labeling : Track sulfur (³⁴S) or iron (⁵⁷Fe) isotopes in wild rice rhizosphere studies to map Fe₂S₃ precipitation and suberization mechanisms .
  • Synchrotron Spectroscopy : XANES/EXAFS analyses identify Fe-S coordination changes during redox transitions .

Q. How can researchers address contradictions in Fe₂S₃’s catalytic efficiency for hydrogen evolution reactions (HER)?

Reported HER overpotentials vary due to:

  • Surface Defects : Edge sites vs. basal planes influence catalytic activity. Atomic-resolution TEM can map defect densities.
  • Electrolyte Effects : pH and anion adsorption (e.g., Cl⁻ vs. SO₄²⁻) alter reaction pathways. Use controlled-environment electrochemical cells to isolate variables .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing Fe₂S₃’s environmental reactivity data?

  • Multivariate Regression : Correlate variables like pH, sulfide concentration, and Fe₂S₃ dissolution rates.
  • Error Propagation : Account for uncertainties in ICP-MS or titration measurements using Monte Carlo simulations.
  • Confounding Factors : Control for organic matter (e.g., humic acids) that chelate Fe³⁺ and skew reactivity assays .

Q. How should researchers design experiments to validate Fe₂S₃’s theoretical bandgap against experimental observations?

  • UV-Vis/NIR Spectroscopy : Measure optical absorption edges and apply Tauc plots to estimate bandgaps.
  • DFT Calibration : Compare computational models (e.g., PBE vs. HSE06 functionals) with experimental data. Discrepancies >0.3 eV suggest unaccounted defects or doping .

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